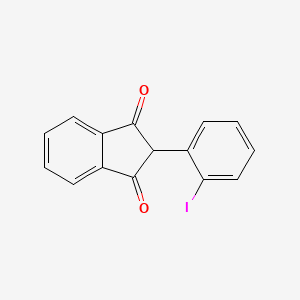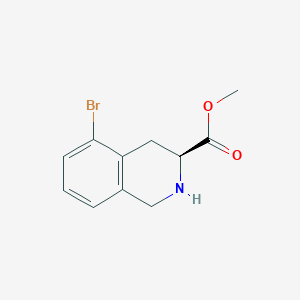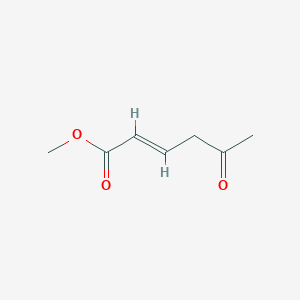
(E)-Methyl 5-oxohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 5-oxohex-2-enoate is an organic compound with the molecular formula C7H10O3 It is a methyl ester derivative of 5-oxohex-2-enoic acid and features a conjugated system with a double bond and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-Methyl 5-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and methyl acrylate under basic conditions. The reaction typically requires a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the acrylate ester, followed by elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 5-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding (E)-Methyl 5-hydroxyhex-2-enoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 5-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (E)-Methyl 5-oxohex-2-enoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the conjugated system and the presence of the keto group. The double bond can participate in addition reactions, while the keto group can undergo nucleophilic attack. These properties make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-oxohexanoate: Similar structure but lacks the double bond.
Ethyl 5-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-oxohex-2-enoate: Similar structure but with the keto group at a different position.
Uniqueness
(E)-Methyl 5-oxohex-2-enoate is unique due to its conjugated system, which imparts distinct reactivity compared to non-conjugated analogs. The presence of both the ester and keto groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl (E)-5-oxohex-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3,5H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
KDPCWIDLENIAAA-HWKANZROSA-N |
Isomerische SMILES |
CC(=O)C/C=C/C(=O)OC |
Kanonische SMILES |
CC(=O)CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


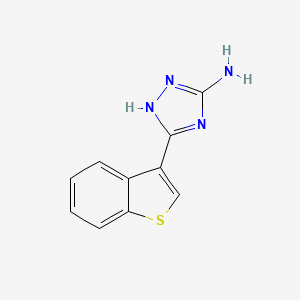
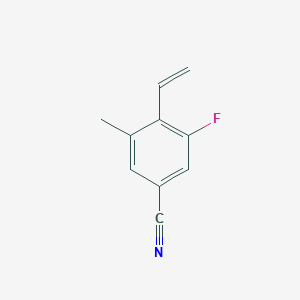
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
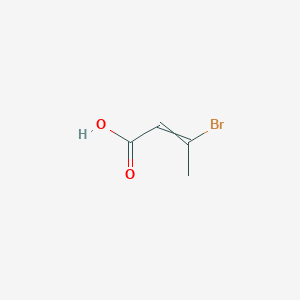
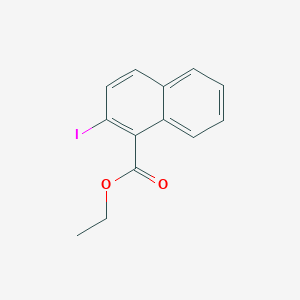
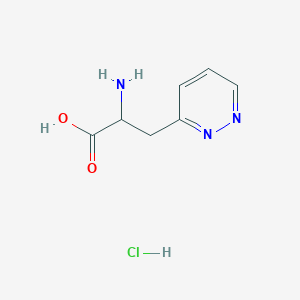
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
